

structural analogs and derivatives of 4-chloro-3methylphenethylamine

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Compound Name:	4-chloro-3-methylphenethylamine	
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An In-Depth Technical Guide to the Structural Analogs and Derivatives of **4-Chloro-3-methylphenethylamine**

Disclaimer: Publicly available scientific literature lacks specific pharmacological data for **4-chloro-3-methylphenethylamine**. This guide therefore focuses on its close structural analogs to provide a comprehensive understanding of the structure-activity relationships and pharmacological properties characteristic of this compound class. The primary analogs discussed are 4-chloroamphetamine and 4-methylphenethylamine, which represent key substitutions on the phenyl ring.

Introduction

Substituted phenethylamines are a broad class of psychoactive compounds based on the core phenethylamine structure.[1] Modifications to the phenyl ring, the ethyl sidechain, or the amino group can drastically alter their pharmacological profiles, leading to compounds with stimulant, entactogenic, or hallucinogenic effects.[1][2] The subject of this guide, **4-chloro-3-methylphenethylamine**, is a phenethylamine derivative with substitutions at the 4 and 3 positions of the phenyl ring. While specific data on this compound is scarce, its structure suggests it would primarily interact with monoamine systems, including the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[3][4] This guide will synthesize data from its closest structural analogs to build a predictive pharmacological profile.

Core Structural Analogs and Their Pharmacology







The pharmacology of substituted phenethylamines is largely dictated by the nature and position of substituents on the phenyl ring. For **4-chloro-3-methylphenethylamine**, the key analogs are those with a single substitution at the 4-position (either chloro or methyl).

- 4-Chloroamphetamine (pCA): A potent neurotoxic derivative of amphetamine, pCA is a
 powerful serotonin releasing agent.[5] It acts as a high-affinity substrate for the serotonin
 transporter (SERT), inducing transporter-mediated efflux of serotonin while also inhibiting its
 reuptake.[5][6] This leads to a rapid and substantial increase in synaptic serotonin, which is
 also linked to its long-term neurotoxic effects on serotonergic neurons.[5]
- 4-Methylphenethylamine (4-MPEA): This analog is a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a receptor known to modulate monoaminergic neurotransmission.
 [7][8] It also functions as a substrate-type releasing agent at monoamine transporters, with a preference for the dopamine (DAT) and norepinephrine (NET) transporters.

Quantitative Pharmacological Data

The following table summarizes the known in vitro activities of key structural analogs at monoamine transporters. These values indicate the potency of the compounds to either inhibit transporter function (IC₅₀) or to bind to the transporter (K_i).



Compound	Transporter	Assay Type	Potency (nM)	Species	Reference
4- Chloroamphe tamine	SERT	Uptake Inhibition (IC50)	130	Rat	[9]
DAT	Uptake Inhibition (IC50)	960	Rat	[9]	
NET	Uptake Inhibition (IC50)	1,800	Rat	[9]	
3,4- Dichloroamph etamine	SERT	Binding Affinity (K _i)	29	Rat	[6]
DAT	Binding Affinity (K _i)	2,700	Rat	[6]	
NET	Binding Affinity (K _i)	3,900	Rat	[6]	

Note: Data for 4-methylphenethylamine's direct transporter inhibition/binding potency is not as readily available in comparative tables, as its primary characterization is often as a TAAR1 agonist and releasing agent.[7]

Experimental Protocols

The characterization of phenethylamine derivatives typically involves a suite of in vitro assays to determine their interaction with monoamine transporters and receptors. A foundational experiment is the monoamine uptake inhibition assay.

Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]serotonin) into cells expressing the



corresponding transporter (DAT, SERT, etc.).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound at a specific monoamine transporter.

Materials:

- HEK293 cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
- Culture medium (e.g., DMEM supplemented with 10% FBS, geneticin).
- Krebs-HEPES buffer (KHB).
- Radiolabeled substrate: [3H]dopamine, [3H]serotonin ([3H]5-HT), or [3H]norepinephrine ([3H]NE).
- Test compounds (e.g., 4-chloro-3-methylphenethylamine analogs) dissolved in a suitable solvent (e.g., DMSO).
- Non-specific uptake inhibitor (e.g., 10 μM cocaine for DAT, 10 μM fluoxetine for SERT).
- Scintillation fluid and a liquid scintillation counter.

Methodology:

- Cell Culture: Culture the transfected HEK293 cells in appropriate flasks until they reach ~90% confluency.
- Plating: Seed the cells into 24- or 48-well plates coated with poly-D-lysine and allow them to adhere overnight.
- Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with 1 mL of room temperature KHB.
- Pre-incubation: Add 50 μL of KHB containing various concentrations of the test compound to each well. For control wells, add vehicle. For determining non-specific uptake, add a high concentration of a known selective inhibitor. Incubate for 5-10 minutes at room temperature.

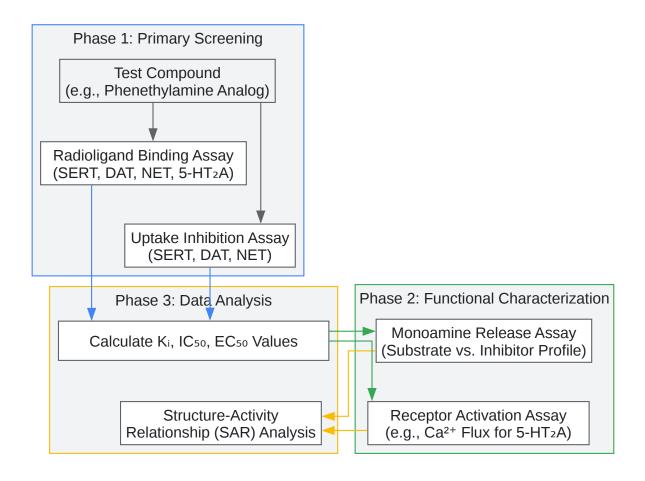


- Uptake Initiation: Initiate the uptake reaction by adding 50 μL of KHB containing the radiolabeled substrate (e.g., 200 nM [³H]dopamine) to each well. The final concentration of the radiolabeled substrate should be close to its K_m value for the respective transporter.
- Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. This time should be within the linear range of uptake.
- Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KHB.
- Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubating for 30 minutes.
- Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism). Specific uptake is defined as the difference between total uptake (vehicle-treated cells) and nonspecific uptake.

Visualizations: Workflows and Mechanisms Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a novel phenethylamine derivative.





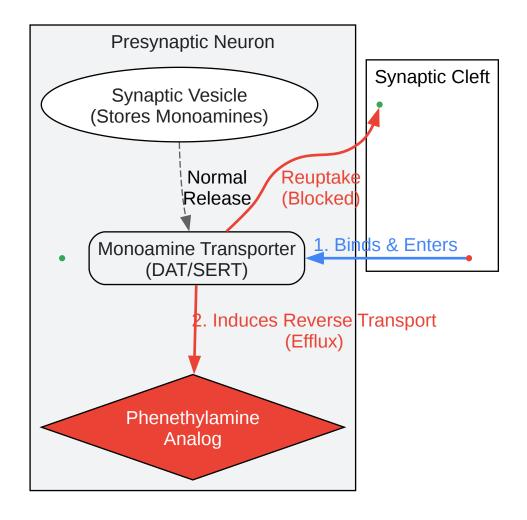
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Caption: In Vitro Screening Workflow for Phenethylamine Analogs.

Signaling Pathway: Mechanism of Action at the Synapse

This diagram illustrates the dual mechanism by which many phenethylamine derivatives, particularly releasing agents, act on presynaptic monoamine transporters.





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Caption: Mechanism of a Phenethylamine Releasing Agent.

Conclusion

While **4-chloro-3-methylphenethylamine** remains an uncharacterized compound in the public domain, a detailed analysis of its structural analogs provides significant insight into its likely pharmacological profile. The presence of a 4-chloro substituent strongly suggests a potent interaction with the serotonin transporter, potentially as a selective serotonin releasing agent, similar to p-chloroamphetamine. The additional 3-methyl group could modulate this activity, possibly influencing its potency or selectivity across the different monoamine transporters. Further empirical investigation using the standardized in vitro protocols outlined in this guide is necessary to fully elucidate the specific properties of **4-chloro-3-methylphenethylamine** and its potential as a pharmacological tool or therapeutic lead.



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